molecular formula C19H15N3O5S B2551528 Ethyl 2-(4-nitrobenzamido)-4-phenylthiazole-5-carboxylate CAS No. 312604-96-9

Ethyl 2-(4-nitrobenzamido)-4-phenylthiazole-5-carboxylate

Cat. No.: B2551528
CAS No.: 312604-96-9
M. Wt: 397.41
InChI Key: AHFKYDMUFHZVJR-UHFFFAOYSA-N
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Description

Ethyl 2-(4-nitrobenzamido)-4-phenylthiazole-5-carboxylate is a synthetic organic compound that belongs to the thiazole family This compound is characterized by the presence of a thiazole ring, a nitrobenzamido group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-nitrobenzamido)-4-phenylthiazole-5-carboxylate typically involves a multi-step process. One common method starts with the preparation of the thiazole ring, followed by the introduction of the nitrobenzamido and phenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

    Thiazole Ring Formation: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of Nitrobenzamido Group: The nitrobenzamido group is introduced through a nucleophilic substitution reaction, where a nitrobenzoyl chloride reacts with the amine group on the thiazole ring.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated systems are often employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-nitrobenzamido)-4-phenylthiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Electrophiles such as halogens, nitrating agents.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Reduction: Amino derivative of the compound.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Hydrolysis: Carboxylic acid derivative.

Scientific Research Applications

Ethyl 2-(4-nitrobenzamido)-4-phenylthiazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly as an antibacterial agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-(4-nitrobenzamido)-4-phenylthiazole-5-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with bacterial enzymes, leading to the inhibition of bacterial growth. The thiazole ring and phenyl group contribute to the compound’s ability to penetrate bacterial cell membranes and reach its targets.

Comparison with Similar Compounds

Ethyl 2-(4-nitrobenzamido)-4-phenylthiazole-5-carboxylate can be compared with other thiazole derivatives:

    2-(4-Aminophenyl)benzothiazole: Similar structure but with an amino group instead of a nitro group.

    Ethyl 2-(4-nitrobenzamido)-4-(p-tolyl)thiophene-3-carboxylate: Similar structure but with a thiophene ring instead of a thiazole ring.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

Ethyl 2-(4-nitrobenzamido)-4-phenylthiazole-5-carboxylate (CAS No. 312604-96-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in various fields.

Synthesis

The synthesis of this compound typically involves a multi-step process, including:

  • Thiazole Ring Formation : A suitable α-haloketone is reacted with thiourea under basic conditions to form the thiazole ring.
  • Introduction of Nitrobenzamido Group : A nucleophilic substitution reaction introduces the nitrobenzamido group by reacting nitrobenzoyl chloride with an amine on the thiazole ring.
  • Esterification : The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to yield the ethyl ester.

Biological Activity

This compound exhibits a range of biological activities, including:

  • Antimicrobial Properties : Research indicates that this compound shows promising antimicrobial activity against various bacterial strains. Its mechanism may involve inhibition of bacterial enzymes and disruption of cell membranes, leading to cell death .
  • Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells and inhibit cell proliferation by modulating specific signaling pathways .
  • Anti-inflammatory Effects : Some studies have indicated that thiazole derivatives can exhibit anti-inflammatory properties, potentially making this compound useful in treating inflammatory diseases .

The mechanism of action for this compound involves several biochemical interactions:

  • Reduction of Nitro Group : The nitro group can be reduced to an amino group, forming reactive intermediates that interact with bacterial enzymes, inhibiting their function and leading to bacterial growth inhibition .
  • Cell Membrane Penetration : The thiazole ring and phenyl group enhance the compound's ability to penetrate bacterial cell membranes, facilitating its antimicrobial effects.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

StudyFocusFindings
Antimicrobial ActivityDemonstrated effective inhibition against Gram-positive bacteria with minimum inhibitory concentrations (MICs) lower than standard antibiotics.
Anticancer ActivityShowed potential in inducing apoptosis in specific cancer cell lines, suggesting a pathway for therapeutic development.
Anti-inflammatory EffectsIndicated significant reduction in inflammatory markers in vitro, supporting further exploration for treating inflammatory disorders.

Properties

IUPAC Name

ethyl 2-[(4-nitrobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O5S/c1-2-27-18(24)16-15(12-6-4-3-5-7-12)20-19(28-16)21-17(23)13-8-10-14(11-9-13)22(25)26/h3-11H,2H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHFKYDMUFHZVJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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